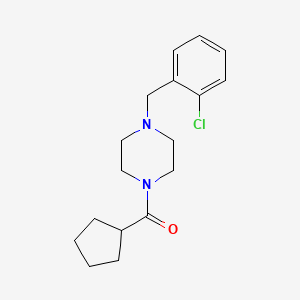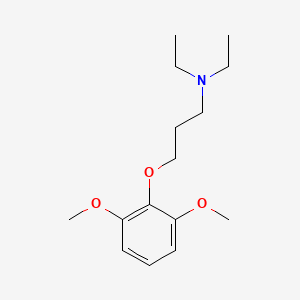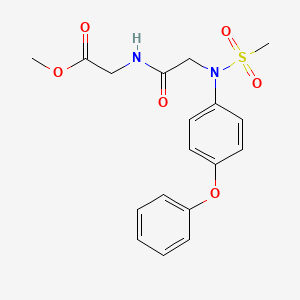
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine, also known as CPP, is a synthetic compound that has been widely used in scientific research. It belongs to the family of piperazine derivatives and has been studied for its potential therapeutic applications. The chemical structure of CPP is shown below:
作用機序
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor and the dopamine D3 receptor. This means that it can activate these receptors to some extent, but not as strongly as a full agonist. This compound has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be responsible for its potential therapeutic effects. This compound has also been shown to increase the levels of the neurotransmitter, norepinephrine, in the hippocampus. This may be responsible for its potential anxiolytic effects.
実験室実験の利点と制限
One advantage of using 1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine in lab experiments is its high affinity for the serotonin 5-HT1A receptor and the dopamine D3 receptor. This makes it a useful tool for studying the function of these receptors in the brain. However, one limitation of using this compound is that it is not a selective agonist for these receptors. It also has some affinity for other receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on 1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine. One area of interest is its potential use in the treatment of anxiety, depression, and schizophrenia. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a tool for studying the function of the serotonin 5-HT1A receptor and the dopamine D3 receptor in the brain. Studies are needed to further elucidate the mechanisms underlying its effects on these receptors. Finally, there is also interest in developing more selective agonists for these receptors, which could be used to overcome some of the limitations of this compound.
合成法
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 1-(2-chlorobenzyl)piperazine with cyclopentanone in the presence of a base such as potassium carbonate. This results in the formation of the intermediate compound, 1-(2-chlorobenzyl)-4-hydroxypiperazine. The second step involves the reaction of this intermediate with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. This results in the formation of this compound.
科学的研究の応用
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT1A receptor and the dopamine D3 receptor. This makes this compound a useful tool for studying the function of these receptors in the brain. This compound has also been studied for its potential use in the treatment of anxiety, depression, and schizophrenia.
特性
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-16-8-4-3-7-15(16)13-19-9-11-20(12-10-19)17(21)14-5-1-2-6-14/h3-4,7-8,14H,1-2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBPKMCIQGMGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B4967938.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4967942.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4967948.png)
![1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4967952.png)

![ethyl 4-(4-methoxybenzyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4967965.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4967974.png)

![5-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4967987.png)
![2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4968022.png)

![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)
![2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide](/img/structure/B4968036.png)
